molecular formula C11H8F2O3 B13615216 1-(3,5-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid

1-(3,5-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13615216
M. Wt: 226.18 g/mol
InChI Key: AJSPTSIFSRGXIY-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 1343911-55-6) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research . This compound features a 3-oxocyclobutane core, a scaffold recognized as a key intermediate in the synthesis of several marketed drugs and drug candidates . The 3,5-difluorophenyl substitution is a strategically important moiety in drug design, as fluorine atoms can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity through electronic and steric effects . This reagent serves as a critical precursor in the development of therapeutically active compounds. Its primary research value lies in its application for synthesizing inhibitors of mutant Isocitrate Dehydrogenase (IDH) . Mutations in the IDH enzyme are implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes, gliomas, and chondrosarcoma . Researchers utilize this carboxylic acid derivative to create molecules that target and inhibit the mutant IDH protein, thereby potentially altering the disease course in preclinical models. With a molecular formula of C 11 H 8 F 2 O 3 and a molecular weight of 226.18 g/mol, it is characterized by a LogP of approximately 1.80, indicating favorable physicochemical properties for drug discovery . This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions, as it may be harmful if swallowed and cause skin or serious eye irritation .

Properties

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H8F2O3/c12-7-1-6(2-8(13)3-7)11(10(15)16)4-9(14)5-11/h1-3H,4-5H2,(H,15,16)

InChI Key

AJSPTSIFSRGXIY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=CC(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 3-oxocyclobutanecarboxylic Acid Core

Several methods have been developed for synthesizing the 3-oxocyclobutanecarboxylic acid moiety, which is a crucial intermediate for the target compound.

Method A: Acid-Catalyzed Hydrolysis of Dialkyl Esters

  • Starting from dialkyl 2,2-dicarboxylate derivatives, hydrolysis under concentrated hydrochloric acid (20-25%) at 100 °C for 45-55 hours yields 3-oxocyclobutanecarboxylic acid.
  • The reaction mixture is cooled, filtered, and the filtrate is extracted with ether. Drying over anhydrous sodium sulfate and removal of solvents afford the acid as a solid with yields around 72.8%.

Method B: Multi-Step Synthesis via 1,3-Dibromoacetone and Malononitrile

  • Acetone is brominated to form 1,3-dibromoacetone.
  • This intermediate reacts with malononitrile under phase-transfer catalysis (tetrabutylammonium bromide) in the presence of sodium iodide as an activator, in solvents such as ethanol, DMF, and water.
  • The resulting 3,3-dicyano cyclobutanone intermediate undergoes acidic hydrolysis (1-6 M HCl, 70-100 °C, 16-24 h) to yield 3-oxocyclobutanecarboxylic acid.
  • The product is purified by recrystallization from methyl tert-butyl ether, achieving purity of 99-99.2% and yields between 52-68%.

Method C: Wittig-Type Reaction and Cyclization

  • Methyl triphenylphosphonium iodide is prepared and reacted with butyllithium and epoxy chloropropane to form intermediates.
  • Subsequent reaction with phenyl aldehyde at low temperatures leads to 3-benzylidene cyclobutanol, which upon further transformation yields the cyclobutanone acid derivative.

Introduction of the 3,5-Difluorophenyl Group

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Purity (%) Advantages References
Acid-Catalyzed Hydrolysis Dialkyl 2,2-dicarboxylates 20-25% HCl 100 °C, 45-55 h ~72.8 Not specified Simple, cost-effective, uses commercially available materials
Multi-Step via 1,3-Dibromoacetone & Malononitrile Acetone, bromine, malononitrile NaI, TBAB, ethanol, DMF 60-90 °C, 16-24 h (intermediate); 70-100 °C, 16-24 h (hydrolysis) 52-68 99-99.2 High purity, environmentally friendly solvents, avoids toxic reagents
Wittig-Type Reaction & Cyclization Triphenylphosphine, methyl iodide, butyllithium, phenyl aldehyde Toluene, hexane Room temp to -50 °C, multi-step Not specified Not specified Allows introduction of aromatic substituents, versatile

Research Findings and Notes

  • The acid-catalyzed hydrolysis method provides a robust and scalable approach to the cyclobutanone acid core with moderate to good yields and uses widely available starting materials.
  • The multi-step synthesis involving 1,3-dibromoacetone and malononitrile is notable for its high product purity and environmentally considerate process, avoiding highly toxic reagents like osmium tetroxide and propadiene.
  • The Wittig-type method is useful for incorporating aromatic groups and allows for structural modifications, which is essential when introducing the 3,5-difluorophenyl substituent.
  • The fluorine atoms on the phenyl ring significantly influence the chemical properties, enhancing stability and reactivity, which is beneficial for pharmaceutical applications.
  • Overall, the synthesis of this compound requires careful control of reaction conditions, especially temperature and catalyst loading, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound A: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

Source : Pharmacopeial Forum (2017)

  • Core Structure : Isobenzofuran (oxygen-containing heterocycle) vs. cyclobutane (strained carbocycle).
  • Substituents: 4-Fluorophenyl (mono-fluoro vs. 3,5-difluorophenyl in the target compound). Dimethylaminopropyl side chain (tertiary amine absent in the target compound).
  • Functional Groups : Carboxamide vs. carboxylic acid and ketone.
  • Implications: The dimethylaminopropyl group in Compound A likely enhances solubility in aqueous media due to its basicity, whereas the carboxylic acid in the target compound may require pH adjustment for dissolution.

Compound B: 1-(3-Cyanophenyl)cyclobutane-1-carboxylic Acid (CAS 1314744-75-6)

Source : Chemical Supply Platform (2025)

  • Core Structure : Cyclobutane (same as the target compound).
  • Substituents: 3-Cyanophenyl (electron-withdrawing cyano group) vs. 3,5-difluorophenyl (electron-withdrawing fluorine atoms).
  • Functional Groups : Carboxylic acid (same as target) but lacks the 3-oxo group.
  • The cyano group may engage in hydrogen bonding or dipole interactions distinct from fluorine’s hydrophobic effects.

Data Table: Key Parameters of Compared Compounds

Parameter Target Compound Compound A Compound B
Molecular Formula C₁₁H₈F₂O₃ C₂₁H₂₂FN₃O₂ C₁₂H₁₁NO₂
Functional Groups Carboxylic acid, ketone Carboxamide, tertiary amine Carboxylic acid, cyano
Aromatic Substituents 3,5-Difluorophenyl 4-Fluorophenyl 3-Cyanophenyl
Predicted logP ~1.8 (estimated) ~2.5 (higher due to amine) ~2.0 (lower polarity vs. target)
Pharmaceutical Relevance Potential API scaffold Dissolution-tested API Commercially available intermediate

Biological Activity

1-(3,5-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclobutane ring and difluorophenyl substituents, enhances its biological activity and reactivity. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_8F2_2O3_3
  • Molecular Weight : 226.18 g/mol
  • CAS Number : 1343911-55-6

The presence of difluorophenyl groups is believed to enhance the compound's interaction with biological targets, making it a subject of interest for various therapeutic applications.

Medicinal Chemistry Applications

Research indicates that compounds similar to this compound have shown promise as inhibitors in various biological pathways. These pathways include:

  • Anti-inflammatory effects : Compounds with similar structures have been documented to exhibit anti-inflammatory properties.
  • Antimicrobial activity : Related compounds have been evaluated for their ability to inhibit bacterial growth.
  • Neuroprotective effects : Some derivatives are known for their neuroprotective capabilities.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Interaction studies typically focus on:

  • Binding affinity : Assessing how well the compound binds to specific biological targets.
  • Metabolism : Understanding how the compound is processed in biological systems.
  • Toxicity assessments : Evaluating potential adverse effects on human health.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Hydroxy group on phenyl ringExhibits antimicrobial properties
4-(2,3-Dichlorophenyl)-2-pyrrolidinone Chlorine substituents on phenyl ringKnown for neuroprotective effects
5-Oxopyrrolidine-3-carboxylic acid Pyrrolidine ring structureDemonstrates anti-inflammatory activity

This comparison highlights the unique profile of this compound in terms of its potential applications and biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the cyclobutane ring : Utilizing cyclization reactions to create the core structure.
  • Introduction of functional groups : Employing techniques such as acylation to add the carboxylic acid and ketone functionalities.

These methods underscore the complexity and versatility involved in producing this compound, which is essential for further research into its biological activity.

Q & A

Q. What are the recommended methods for synthesizing 1-(3,5-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves coupling a fluorinated aryl group to a cyclobutane scaffold. For example, a two-step approach may include: (i) Cyclobutane ring formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core. (ii) Fluorinated aryl introduction : Employ Suzuki-Miyaura coupling with a 3,5-difluorophenyl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in a DME/H₂O solvent system at 80–100°C).
  • Critical factors : Temperature control during coupling minimizes defluorination, while inert atmosphere (N₂/Ar) prevents oxidation. Yield optimization requires monitoring reaction time and stoichiometry (e.g., 1.2:1 boronic acid:cyclobutane precursor ratio) .

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Methodology :
  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). A purity threshold of ≥95% is typical for research-grade material .
  • Structural confirmation :
  • 1H/13C NMR : Compare chemical shifts to computational predictions (e.g., DFT-calculated spectra). Key signals include the cyclobutane carbonyl (δ ~205 ppm in 13C NMR) and aromatic fluorine-coupled protons (δ ~6.8–7.2 ppm in 1H NMR) .
  • HRMS : Validate molecular weight (e.g., C₁₁H₉F₂O₃: theoretical [M+H]+ = 227.0521) .

Q. What safety precautions are necessary when handling fluorinated cyclobutane derivatives?

  • Methodology :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fluorinated compounds may exhibit unpredictable reactivity.
  • Ventilation : Conduct reactions in a fume hood due to potential release of HF or volatile fluorinated intermediates.
  • Waste disposal : Neutralize acidic byproducts with saturated NaHCO₃ before disposal. Refer to OSHA guidelines for fluorochemical handling .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

  • Methodology :
  • Docking studies : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., COX-2 or kinase targets). The 3,5-difluorophenyl group enhances hydrophobic interactions, while the cyclobutane carbonyl may act as a hydrogen bond acceptor.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects of fluorine substitution. Fluorine’s electronegativity alters charge distribution, influencing binding .

Q. What strategies resolve contradictions in observed vs. predicted reactivity during fluorinated cyclobutane synthesis?

  • Methodology :
  • Mechanistic probing : Use in situ IR or LC-MS to detect intermediates. For example, unexpected defluorination during coupling may arise from base strength—switching from K₂CO₃ to Cs₂CO₃ can mitigate this .
  • Isotopic labeling : Introduce 18F or 13C labels to track reaction pathways via NMR or MS .

Q. How does the stereoelectronic profile of the 3-oxocyclobutane group influence its reactivity in medicinal chemistry applications?

  • Methodology :
  • Conformational analysis : X-ray crystallography or NOESY NMR reveals ring puckering and substituent orientation. The 3-oxo group adopts an envelope conformation, enhancing electrophilicity for nucleophilic attacks (e.g., in prodrug design).
  • Kinetic studies : Compare reaction rates with non-fluorinated analogs. Fluorine’s inductive effect accelerates ring-opening reactions in acidic environments (e.g., pH 5.0 buffers) .

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